molecular formula C19H26N4O4 B6482534 ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate CAS No. 894014-82-5

ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate

Cat. No.: B6482534
CAS No.: 894014-82-5
M. Wt: 374.4 g/mol
InChI Key: SRFIEMJJNZPGMX-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate is a complex organic compound featuring multiple functional groups, including ester, carbamate, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate typically begins with the formation of the pyrrolidinone core. This involves the condensation of a 4-methylphenylamine with a suitable keto acid derivative, followed by cyclization under acidic or basic conditions.

Next, the resulting 1-(4-methylphenyl)-5-oxopyrrolidine intermediate is reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate linkage

Industrial Production Methods

For large-scale production, continuous flow chemistry techniques may be employed to enhance efficiency and yield. This approach allows for precise control over reaction conditions, such as temperature and pressure, and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate participates in various chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions may involve hydrogenation, using catalysts such as palladium on carbon, to convert specific functional groups to their corresponding reduced forms.

  • Substitution: : Nucleophilic substitution reactions are common, particularly involving the piperazine ring, where nucleophiles such as amines can replace leaving groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Palladium on carbon under hydrogen gas.

  • Substitution: : Various nucleophiles in polar aprotic solvents under mild heating conditions.

Major Products Formed

The major products formed from these reactions include modified piperazine derivatives, hydroxylated pyrrolidinones, and reduced carbamates, which are valuable intermediates in drug synthesis and other applications.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules, including potential drug candidates. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biological research, ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate is used in the study of enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure may confer specific binding properties to certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural versatility make it useful in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound's structural features, including the piperazine ring and carbamate linkage, facilitate binding to these targets, leading to modulation of their activity.

Molecular Targets and Pathways

  • Enzymes: : The compound can inhibit or activate various enzymes, depending on its binding interactions.

  • Receptors: : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate: : Similar structure with a chloro-substituted phenyl ring.

  • Ethyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate: : Features a methoxy group instead of a methyl group.

Highlighting its Uniqueness

The presence of the 4-methylphenyl group in ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate imparts unique steric and electronic properties, influencing its reactivity and binding characteristics compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-3-27-19(26)22-10-8-21(9-11-22)18(25)20-15-12-17(24)23(13-15)16-6-4-14(2)5-7-16/h4-7,15H,3,8-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFIEMJJNZPGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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